3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 4-nitrobenzaldehyde and phenylhydrazine in the presence of a suitable catalyst to form the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a potential candidate for drug development.
Agriculture: The compound can be used as a fungicide or pesticide due to its ability to inhibit the growth of certain pathogens.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, leading to their death.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
3-((2-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole: A similar compound lacking the nitrophenyl group, which may have different biological activities.
5-(4-Nitrophenyl)-4-phenyl-4H-1,2,4-triazole: A compound similar in structure but lacking the chlorobenzylthio group.
Uniqueness
3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is unique due to the presence of both the chlorobenzylthio and nitrophenyl groups, which contribute to its distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H15ClN4O2S |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H15ClN4O2S/c22-19-9-5-4-6-16(19)14-29-21-24-23-20(25(21)17-7-2-1-3-8-17)15-10-12-18(13-11-15)26(27)28/h1-13H,14H2 |
InChI Key |
TYWAMNKISIEYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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